molecular formula C16H14F3NO3 B10971004 4-(difluoromethoxy)-N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide

4-(difluoromethoxy)-N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide

Cat. No.: B10971004
M. Wt: 325.28 g/mol
InChI Key: CVAXQAQKBOOTEF-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy, fluoro, and methoxy functional groups attached to a benzamide core. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(difluoromethoxy)-5-fluoro-2-methylphenylamine with 3-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium fluoride (KF) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-(Difluoromethoxy)-N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-5-fluoro-2-methylphenylmethanol
  • 4-(Difluoromethoxy)-5-fluoro-2-methylphenylboronic acid

Uniqueness

Compared to similar compounds, 4-(difluoromethoxy)-N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

4-(difluoromethoxy)-N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H14F3NO3/c1-9-3-5-11(17)8-12(9)20-15(21)10-4-6-13(23-16(18)19)14(7-10)22-2/h3-8,16H,1-2H3,(H,20,21)

InChI Key

CVAXQAQKBOOTEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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